molecular formula C19H21NO2S B2486441 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide CAS No. 1396786-47-2

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2486441
CAS No.: 1396786-47-2
M. Wt: 327.44
InChI Key: MVKOMELCRYWNBY-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule is a propanamide derivative featuring a 1-hydroxy-2,3-dihydro-1H-indene moiety linked via a methylene bridge to the amide nitrogen, and a phenylthioether group at the 3-position of the propanamide chain. The structure combines several pharmacologically relevant motifs. The 1-hydroxy-1H-indenyl group is a scaffold found in compounds with documented biological activity . Furthermore, the phenylthioether (S-phenyl) functional group is a key structural component in various synthetic compounds that have been explored for their cytotoxic effects against cancer cell lines . Similarly, propanamide derivatives are frequently investigated in drug discovery for their potential antiviral properties and other biological activities . Researchers may find this compound valuable for screening in anticancer or antiviral assays, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies aimed at optimizing biological potency. The presence of both hydrogen-bond donor and acceptor sites, along with the hydrophobic aromatic and alicyclic regions, makes it a compelling candidate for investigating molecular interactions. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-18(11-13-23-16-7-2-1-3-8-16)20-14-19(22)12-10-15-6-4-5-9-17(15)19/h1-9,22H,10-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKOMELCRYWNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indanone Intermediate Preparation

Indanones serve as precursors to indenols. A Claisen condensation of isopropyl veratrole (1,2-dimethoxy-4-isopropylbenzene) with dimethyl carbonate generates β-ketoester intermediates. Subsequent alkylation with iodides (e.g., alkyl iodide 1.19 in) introduces substituents adjacent to the ketone. For example:
$$
\text{Indanone 1.18} \xrightarrow{\text{Claisen condensation}} \beta\text{-ketoester} \xrightarrow{\text{Alkylation}} \text{Alkylated indanone}
$$
Saponification and decarboxylation yield the alkylated indanone, which is reduced to the indanol using diisobutylaluminum hydride (DiBAl-H) . Dehydration with methanesulfonic anhydride ($$ \text{Ms}2\text{O} $$) and triethylamine ($$ \text{Et}3\text{N} $$) produces the indene, which is subsequently hydroxylated to the indenol.

Stereochemical Control

Asymmetric hydrogenation (AH) of prochiral imines or ketones, as described in, could enforce stereoselectivity. For instance, palladium catalysts with $$ P $$-stereogenic ligands (e.g., BenzP* ) achieve enantioselectivities >95% ee for similar substrates.

Synthesis of 3-(Phenylthio)Propanamide

Thiol-Ene Coupling

A radical-mediated thiol-ene reaction between allyl propanamide and thiophenol ($$ \text{PhSH} $$) installs the phenylthio group. UV initiation or azobisisobutyronitrile (AIBN) generates thiyl radicals, enabling anti-Markovnikov addition:
$$
\text{CH}2=\text{CHCH}2\text{CONHR} + \text{PhSH} \xrightarrow{\text{AIBN}} \text{PhSCH}2\text{CH}2\text{CH}_2\text{CONHR}
$$
This method offers regioselectivity but requires inert atmospheres to prevent disulfide formation.

Nucleophilic Substitution

Reacting 3-bromopropanamide with sodium thiophenolate ($$ \text{PhSNa} $$) in polar aprotic solvents (e.g., DMF) yields the thioether:
$$
\text{BrCH}2\text{CH}2\text{CONHR} + \text{PhSNa} \rightarrow \text{PhSCH}2\text{CH}2\text{CONHR} + \text{NaBr}
$$
Optimization data from suggest 70–85% yields when using stoichiometric thiophenolate at 60°C.

Final Amide Bond Formation

Coupling the indenyl-methyl amine with 3-(phenylthio)propanoic acid employs standard amidation protocols:

  • Carbodiimide-mediated coupling : $$ \text{EDCl} $$/$$ \text{HOBt} $$ in dichloromethane.
  • Uronium reagents : $$ \text{HATU} $$/$$ \text{DIPEA} $$ in DMF for higher efficiency.

For example:
$$
\text{Indenyl-CH}2\text{NH}2 + \text{PhSCH}2\text{CH}2\text{COOH} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Purification via silica gel chromatography or recrystallization ensures >90% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Reference
Alkylation + Thiol-ene Indenol alkylation, radical coupling 65% Moderate
Reductive Amination Aldehyde/amine coupling, AH 78% High (95% ee)
Nucleophilic Substitution Bromide substitution, amidation 82% Low

The reductive amination route offers superior stereocontrol, critical for bioactive applications, while nucleophilic substitution provides higher yields for non-chiral contexts.

Challenges and Optimization Opportunities

  • Indenol Stability : The hydroxy group’s acidity ($$ \text{pKa} \approx 10 $$) necessitates protection (e.g., silylation with $$ \text{TIPSCl} $$) during alkylation.
  • Thioether Oxidation : The phenylthio group is prone to oxidation; reactions require degassed solvents and $$ \text{N}_2 $$ atmospheres.
  • Catalyst Cost : Asymmetric hydrogenation relies on expensive metal-ligand systems (e.g., Pd/($$ S,S $$-f-binaphane)), though ligand recycling could mitigate costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The phenylthio group can participate in substitution reactions, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Jones reagent can be used for oxidation.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Synthetic Routes

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide typically involves several key steps:

  • Formation of the Indene Moiety : Cyclization reactions using suitable precursors.
  • Introduction of the Phenylthio Group : Nucleophilic substitution reactions to attach the phenylthio group.
  • Amide Formation : Reaction with an appropriate amine under conditions such as using coupling reagents like EDCI or DCC.

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

Pharmacological Applications

This compound has been studied for potential applications in:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms.
    Cell LineIC50 (µg/mL)
    HCT1161.9 - 7.52
    MCF7Data pending
    These findings indicate that derivatives of this compound could be effective against certain cancer types .
  • Antimicrobial Properties : The compound's unique structure may confer antibacterial or antifungal properties, warranting further exploration in antimicrobial research.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Characterization : Detailed spectral characterizations (NMR, FTIR) have been performed to confirm the structure and purity of synthesized derivatives.
  • Biological Testing : Compounds derived from similar structures have shown promising results in vitro against various cancer cell lines, indicating a potential pathway for therapeutic development.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indenyl/Propanamide Motifs

a) N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide hydrochloride
  • Structure: Shares the 2,3-dihydroindenyl and propanamide chain but replaces the hydroxyl group with an aminocyclohexylmethyl substituent.
  • Properties : The absence of the hydroxyl group reduces polarity (logP increases), while the cyclohexylamine moiety may enhance binding to amine-sensitive targets. Molecular weight = 336.91 g/mol .
  • Applications : Likely explored for central nervous system (CNS) targets due to the amine group’s ability to cross the blood-brain barrier.
b) N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
  • Structure : Features a hydroxylated indenyl group and an isoxazole-carboxamide substituent.
  • Properties : The isoxazole ring introduces nitrogen and oxygen heteroatoms, enhancing hydrogen-bonding capacity. Conversion rates in synthesis are moderate (18% yield under optimized conditions) .
  • Applications: Potential use in anti-inflammatory or antimicrobial agents due to isoxazole’s prevalence in bioactive molecules.

Propanamide Derivatives with Sulfur-Containing Substituents

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides (7c–7f)
  • Structure : Propanamide backbone with sulfanyl-linked oxadiazole-thiazole heterocycles and aryl groups.
  • Properties :
    • Melting points: 134–178°C (higher than the target compound, suggesting stronger crystalline packing).
    • Molecular weights: 375–389 g/mol .
  • Applications: Antimicrobial and anticancer activities are plausible due to thiazole and oxadiazole motifs, which are known for DNA intercalation or kinase inhibition .
b) 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide
  • Structure : Propanamide with a benzooxazolone group instead of phenylthio.
  • Properties : Lower synthetic efficiency (10–18% conversion rates) compared to the target compound, possibly due to oxazolone ring instability .
  • Applications : May serve as a protease inhibitor scaffold, leveraging the oxazolone’s electrophilic carbonyl.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indene moiety and a phenylthio group, which contribute to its distinct chemical properties. The molecular formula is C19H17N3O2C_{19}H_{17}N_{3}O_{2}, and it is classified under various chemical databases as having potential pharmacological relevance due to its unique structure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the indene derivative : This involves the formation of the indene core through cyclization reactions.
  • Formation of the phenylthio group : The introduction of the phenylthio moiety is achieved via nucleophilic substitution reactions.
  • Final coupling : The final step involves coupling the indene derivative with the phenylthio component under controlled conditions to yield the target compound.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including:

  • Signal Transduction : The compound may influence cellular signaling pathways, thereby affecting gene expression and metabolic processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes has been suggested, warranting further investigation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, certain derivatives have shown efficacy against viruses such as Hepatitis C and Influenza, suggesting that this compound may possess similar properties.

Compound Virus Target IC50 (μM)
Compound AHepatitis C0.26
Compound BInfluenza0.23
N-ATBDTBD

Antimicrobial Activity

Research indicates that compounds containing thioether groups may exhibit antimicrobial properties. Preliminary tests on related compounds have shown promising results against various bacterial strains.

Study 1: Antiviral Efficacy

A study investigating a series of indene derivatives reported that modifications at the 3-position significantly enhanced antiviral activity against HCV. The study noted that structural variations could lead to improved binding affinities for viral proteins.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of thioether-containing compounds demonstrated that specific substitutions could enhance efficacy against Gram-positive bacteria. The results indicated a potential therapeutic application for infections resistant to conventional antibiotics.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenylthio)propanamide?

The synthesis involves multi-step protocols, typically starting with functionalization of the indene core. Key steps include:

  • Hydroxyindene intermediate preparation : Reacting 2,3-dihydro-1H-inden-1-ol with formaldehyde under basic conditions to form the hydroxymethyl derivative .
  • Thioether linkage : Coupling the intermediate with 3-bromopropanoyl chloride in the presence of K₂CO₃ to introduce the phenylthio group via nucleophilic substitution .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .
    Optimize reaction conditions (temperature: 50–80°C; solvent: DMF or THF) to maximize yield (typically 60–75%) and minimize side products like over-alkylation .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the hydroxyindene proton (δ 4.1–4.3 ppm, multiplet) and phenylthio group (δ 7.2–7.4 ppm, aromatic protons) .
  • X-ray crystallography : Resolve the stereochemistry of the hydroxyindene moiety using SHELXL for refinement .
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺: ~370.15 g/mol) .

Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC range: 0.5–16 µg/mL) .
  • Cytotoxicity assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition studies : Screen against kinases or proteases (e.g., COX-2) at 10 µM to identify hit targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify the phenylthio group (e.g., replace with sulfonyl or methylthio) and hydroxyindene methyl position .
  • In vitro testing : Compare IC₅₀ values across analogs (see framework below).
  • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., µ-opioid receptor) .
Substituent (R)MIC (µg/mL)IC₅₀ (µM, HeLa)
Phenylthio (baseline)2.512.3
4-Methylphenylthio1.89.7
Sulfonyl>1623.1

Advanced: What computational tools are recommended to predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G(d,p) basis set) to assess electrophilicity .
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions for reaction site prediction .
  • ADMET prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .

Advanced: How should contradictory biological data (e.g., high potency but low solubility) be resolved?

  • Orthogonal assays : Validate activity via SPR (surface plasmon resonance) to rule out false positives from aggregation .
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility .
  • Purity reassessment : Re-examine compound integrity via HPLC-UV (≥98% purity threshold) to exclude degradation artifacts .

Advanced: What strategies are effective for enantiomeric resolution of chiral intermediates?

  • Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to separate diastereomers .
  • Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in ethanol/water mixtures .
  • Stereochemical analysis : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .

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